2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide
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Overview
Description
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a hydroxyphenyl ethyl moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multiple steps One common synthetic route includes the condensation of thiosemicarbazide with an appropriate aldehyde to form the thiazolidinone ringThe final step involves the acylation of the thiazolidinone derivative with N-methylacetamide .
Chemical Reactions Analysis
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
2-thioxo-4-thiazolidinone: Known for its antimicrobial properties.
5-benzylidene-2-thioxo-4-thiazolidinone: Studied for its anticancer activity.
N-methylacetamide derivatives: Used in various chemical syntheses.
What sets 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H20N2O4S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C21H20N2O4S2/c1-22(12-17(25)15-7-9-16(24)10-8-15)19(26)13-23-20(27)18(29-21(23)28)11-14-5-3-2-4-6-14/h2-11,17,24-25H,12-13H2,1H3/b18-11- |
InChI Key |
FIXZKRLTXVRSCN-WQRHYEAKSA-N |
Isomeric SMILES |
CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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